2-Methyl-4-propyl-1,3-oxathiane is primarily recognized in scientific research for its role as a flavoring agent. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under FEMA number 3578, indicating its approval for use as a food additive []. Research suggests it contributes fruity and tropical aroma profiles to various food products [, ].
While the primary application of 2-Methyl-4-propyl-1,3-oxathiane lies in the flavor industry, some scientific studies have explored its potential biological activities. These studies are still in their preliminary stages and require further investigation for conclusive results.
2-Methyl-4-propyl-1,3-oxathiane is a colorless to yellow liquid known for its fruity aroma, reminiscent of tropical fruits such as passion fruit and grapefruit. It has the molecular formula and a molecular weight of 160.28 g/mol. This compound is primarily utilized in the flavor and fragrance industries, particularly for enhancing citrus and fruity notes in various products .
As a flavor and fragrance ingredient, 2-Methyl-4-propyl-1,3-oxathiane interacts with olfactory receptors in the nose, triggering specific odor sensations. The exact mechanism of this interaction isn't entirely understood, but it likely involves the molecule's shape and functional groups fitting into the binding sites of the receptors [].
Research indicates that 2-Methyl-4-propyl-1,3-oxathiane exhibits significant biological activity. Notably, it has been shown to influence acetaldehyde levels in the brain and liver following consumption. This suggests potential implications for metabolic processes and interactions with neurotransmitters . Furthermore, its presence in wine has been linked to sensory properties that enhance flavor profiles, particularly in Sauvignon Blanc varieties .
The synthesis methods for 2-Methyl-4-propyl-1,3-oxathiane can be categorized as follows:
These methods highlight the versatility in producing this compound while maintaining its desired aromatic properties.
Studies on interaction mechanisms involving 2-Methyl-4-propyl-1,3-oxathiane have revealed its reactivity with other compounds. For example:
Several compounds share structural similarities with 2-Methyl-4-propyl-1,3-oxathiane. A comparison highlights its unique attributes:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Mercaptohexanol | Thiol group | Precursor for oxathiane synthesis |
| 2-Methyl-3-propylthiophene | Thiophene ring | Different aromatic profile |
| cis-2-Methyl-4-propyl-thiophene | Thiophene ring | Similar aroma but distinct chemical properties |
| 2-Methyl-4-pentyl-thiophene | Thiophene ring | Longer carbon chain; different sensory attributes |
The uniqueness of 2-Methyl-4-propyl-1,3-oxathiane lies in its specific fruity aroma profile and its application as a key flavor component in culinary and beverage contexts.
The 1,3-oxathiane ring system of 2-methyl-4-propyl-1,3-oxathiane adopts a chair conformation as its preferred geometry, similar to cyclohexane but with distinct conformational characteristics due to the presence of heteroatoms [6] [7] [8]. The chair conformation minimizes both angle strain and torsional strain, with the oxygen and sulfur atoms introducing asymmetry to the ring structure [9] [10].
Chair Conformation Stability and Energy Considerations
The chair conformation exhibits an energy difference of approximately 15-20 kJ/mol compared to alternative twist-boat conformations [7] [8]. This substantial energy difference ensures that the compound exists predominantly in the chair form under normal conditions. Computer simulation studies using quantum-chemical approximations have demonstrated that interconversion between degenerate chair conformers occurs through seven independent pathways, including direct interconversion and transitions via six flexible intermediate forms [7].
Ring Puckering and Geometric Parameters
The presence of different heteroatoms creates an asymmetric puckering pattern within the ring. The oxygen-containing side of the ring shows slight flattening with torsion angles ω₄,₅ and ω₅,₆ of approximately 59-62°, while the sulfur-containing side exhibits more pronounced puckering due to the longer carbon-sulfur bond length (1.82 Å) compared to the carbon-oxygen bond (1.41 Å) [8] [10]. This asymmetric puckering is reflected in the different R-values (Jtrans/Jcis ratios) of 2.29 for the oxygen side and 2.96 for the sulfur side [8].
Conformational Exchange Dynamics
Nuclear magnetic resonance spectroscopy reveals that chair-chair ring inversion occurs rapidly on the nuclear magnetic resonance timescale at room temperature. The free enthalpy of activation for this process has been determined through variable-temperature nuclear magnetic resonance experiments, confirming the dynamic nature of the ring system [8] [10]. Molecular dynamics calculations indicate that flexible conformational forms readily interconvert with the stable chair conformers at ambient temperatures [7].
2-Methyl-4-propyl-1,3-oxathiane exhibits complex stereochemical behavior due to the presence of two chiral centers at carbon positions 2 and 4, resulting in four possible stereoisomeric forms [11] [4] [5]. The compound demonstrates both configurational and conformational stereochemical aspects that significantly influence its chemical and biological properties.
Stereoisomeric Configuration Analysis
The four theoretical stereoisomers comprise two diastereomeric pairs: the cis-isomers (2R,4S and 2S,4R) and the trans-isomers (2R,4R and 2S,4S) [4] [12] [13]. The cis-configuration, where the methyl and propyl substituents adopt a syn-relationship, represents the thermodynamically favored form and predominates in natural sources with the (2R,4S)-configuration being the most abundant stereoisomer found in passion fruit [1] [5] [14].
Diastereomeric Discrimination
The cis- and trans-diastereomers exhibit distinct physical and spectroscopic properties that enable their differentiation and quantification. Gas chromatographic separation on chiral stationary phases, particularly heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin columns, provides baseline resolution of all four stereoisomers [15] [16]. The elution order and retention characteristics have been established through systematic chirality evaluation studies [17] [18].
Enantiomeric Relationships
Within each diastereomeric pair, the individual enantiomers display mirror-image relationships. The (2R,4S) and (2S,4R) cis-enantiomers, as well as the (2R,4R) and (2S,4S) trans-enantiomers, exhibit identical physical properties but opposite optical rotations [4] [13]. Advanced analytical techniques, including multidimensional gas chromatography coupled with mass spectrometry, enable the determination of enantiomeric excess and absolute configuration assignments [15] [19].
Biological Significance of Stereoisomers
The different stereoisomeric forms exhibit distinct organoleptic properties, with the naturally occurring cis-(2R,4S)-isomer responsible for the characteristic tropical, green passion fruit aroma [20] [5]. This stereoselectivity in biological recognition demonstrates the importance of absolute configuration in flavor perception and highlights the compound's significance in food science applications [18] [5].
While specific crystallographic data for 2-methyl-4-propyl-1,3-oxathiane itself remains limited in the literature, extensive X-ray diffraction studies on related 1,3-oxathiane derivatives provide valuable structural insights into this class of compounds [9] [21] [22]. These crystallographic investigations confirm theoretical predictions regarding ring conformations and geometric parameters.
Structural Validation from Related Oxathiane Derivatives
X-ray crystallographic studies of 2-(pyridin-2-yl)-1,3-oxathiane demonstrate that the oxathiane ring adopts the expected chair conformation with standard bond angles and torsion angles consistent with theoretical calculations [9] [21] [22]. The crystallographic data show that the six-membered ring maintains its chair geometry with torsion angles of approximately 69° around the sulfur-carbon bonds, confirming the stable nature of this conformation in the solid state [21] [22].
Bond Lengths and Angles in Related Structures
Crystallographic analysis of substituted 1,3-oxathiane derivatives reveals characteristic bond parameters: carbon-oxygen bond lengths of approximately 1.42 Å, carbon-sulfur bond lengths of 1.81 Å, and carbon-carbon bond lengths of 1.54 Å [8] [10]. The bond angles around the oxygen atom typically measure 104.2°, while those around sulfur measure 93.4°, reflecting the different electronegativities and atomic sizes of the heteroatoms [10].
Crystal Packing and Intermolecular Interactions
Studies of related oxathiane compounds show that molecules aggregate through weak intermolecular forces, including carbon-hydrogen···nitrogen hydrogen bonds in pyridyl derivatives [21] [22]. These weak interactions influence crystal packing arrangements and may provide insights into the solid-state behavior of 2-methyl-4-propyl-1,3-oxathiane, although specific crystallographic characterization of this compound requires further investigation.
Solid-State Conformation Correlation with Solution Studies
The crystallographic data from related compounds correlate well with solution-phase nuclear magnetic resonance studies, confirming that the chair conformation observed in crystals represents the preferred geometry in solution as well [8] [10] [21]. This consistency between solid-state and solution conformations validates the robustness of conformational analysis based on spectroscopic methods.
Nuclear magnetic resonance spectroscopy provides the primary analytical tool for structural characterization and stereochemical assignment of 2-methyl-4-propyl-1,3-oxathiane isomers [15] [23]. The distinctive spectral signatures enable unambiguous identification of individual stereoisomers and provide detailed information about molecular conformation and dynamics.
¹H Nuclear Magnetic Resonance Spectral Analysis
The proton nuclear magnetic resonance spectra of the cis- and trans-isomers exhibit characteristic differences that enable their discrimination and quantification. For the cis-isomer, the anomeric proton H-2 appears as a quartet at δ 4.80 ppm with a coupling constant of 6.2 Hz to the adjacent methyl group, while the trans-isomer shows this signal downfield-shifted to δ 5.02 ppm [15] [23]. The H-4 proton resonances also show diagnostic differences: the cis-isomer displays a multiplet at δ 3.09-3.02 ppm, whereas the trans-isomer appears as a double quartet at δ 2.89 ppm with clearly resolved coupling constants [15] [23].
Vicinal Coupling Patterns and Conformational Information
The vicinal coupling constants provide crucial information about the preferred ring conformation and relative stereochemistry. Large coupling constants (J = 12.0 Hz) observed between axially-oriented protons in the cis-isomer confirm the chair conformation with both substituents in equatorial positions [15] [8] [23]. The trans-isomer exhibits different coupling patterns, with smaller axial-axial coupling constants (J = 4.5 Hz) reflecting the different conformational preferences imposed by the trans-diequatorial arrangement [15] [23].
¹³C Nuclear Magnetic Resonance Chemical Shift Patterns
Carbon-13 nuclear magnetic resonance spectroscopy reveals significant chemical shift differences between stereoisomers, particularly for the carbon atoms bearing substituents. The C-2 carbon shows a substantial difference between isomers (δ 79.25 ppm for cis vs δ 73.89 ppm for trans), reflecting the different electronic environments created by the stereochemical arrangements [15] [23]. Similarly, C-4 appears at δ 42.38 ppm in the cis-isomer and δ 38.50 ppm in the trans-isomer, providing additional diagnostic criteria for stereochemical assignment [15] [23].
Nuclear Overhauser Effect Spectroscopy and Spatial Relationships
Two-dimensional nuclear Overhauser effect spectroscopy experiments provide direct evidence for through-space interactions and confirm stereochemical assignments [15] [24]. The cis-isomer exhibits characteristic nuclear Overhauser effect correlations between the axial methyl group and axial ring protons, while the trans-isomer shows different spatial correlation patterns consistent with the alternative stereochemical arrangement [15]. These spatial proximity data complement the coupling constant analysis and provide definitive stereochemical proof.
Comparative Analysis with Related Oxathiane Derivatives
Flammable